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Introduction

Flonoltinib maleate (also known as Ivarmacitinib or SHR0302 in some contexts) is a potent

and selective inhibitor of Janus kinase 2 (JAK2).[1][2] The Janus kinase family, comprising

JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical intracellular tyrosine kinases that

mediate signaling for a wide array of cytokines and growth factors.[3] This signaling is essential

for hematopoiesis, immune response, and inflammation. Dysregulation of the JAK-STAT

pathway is implicated in various diseases, including myeloproliferative neoplasms (MPNs) and

autoimmune disorders.[3][4]

Flonoltinib's therapeutic potential is defined by its specific activity against members of the JAK

family. As a dual JAK2/FLT3 inhibitor, it shows high selectivity for JAK2 over other JAK family

members, which is a critical attribute for minimizing off-target effects and improving safety

profiles.[1][2][5] For instance, inhibiting JAK1 can lead to immunosuppression, while JAK3

inhibition can also impact immune function.[4] Flonoltinib's high selectivity for JAK2 is attributed

to its unique binding mechanism, engaging both the pseudokinase (JH2) and the kinase (JH1)

domains of JAK2.[4][5][6] This technical guide provides a detailed overview of the selectivity

profile of Flonoltinib, the experimental methods used for its characterization, and the underlying

signaling pathway it modulates.
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The inhibitory activity of Flonoltinib maleate is quantified by its half-maximal inhibitory

concentration (IC50), which represents the concentration of the drug required to inhibit 50% of

the target kinase's activity. A lower IC50 value indicates greater potency.

Data from in vitro kinase assays demonstrate that Flonoltinib is a highly potent inhibitor of

JAK2, with significant selectivity over other JAK family kinases.[1][2][7]

Target Kinase
Flonoltinib Maleate IC50
(nM)

Selectivity Fold (vs. JAK2)

JAK1 26 ~37x

JAK2 0.7 - 0.8 1x

JAK3 39 ~56x

TYK2

Data not consistently available,

but selectivity is ~80-fold

greater for JAK2[2]

~80x

JAK2 (V617F mutant) 1.4 ~2x

FLT3 4 - 15 ~6-21x

Table 1: Summary of

Flonoltinib Maleate IC50

values against JAK family

kinases and FLT3. Data

compiled from multiple

sources.[1][2][7] The selectivity

fold is calculated based on the

0.7 nM value for JAK2.

The data clearly indicates a strong preference for JAK2. Studies report that Flonoltinib is 650-

900 times more selective for JAK2 than for JAK1 and JAK3, and approximately 80 times more

selective for JAK2 over TYK2.[2] The compound also potently inhibits the common JAK2-

V617F mutation, which is a key driver in MPNs, as well as the FMS-like tyrosine kinase 3

(FLT3), a target in certain leukemias.[1][8][9]
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Experimental Protocols: In Vitro Kinase Inhibition
Assay
The determination of IC50 values for kinase inhibitors like Flonoltinib is typically performed

using in vitro biochemical assays.[10][11] The following protocol describes a representative

method based on Homogeneous Time-Resolved Fluorescence (HTRF).

Objective: To determine the concentration-dependent inhibition of JAK family kinase activity by

Flonoltinib maleate and calculate IC50 values.

Materials:

Enzymes: Purified, recombinant catalytic domains of human JAK1, JAK2, JAK3, and TYK2.

[12]

Substrate: A synthetic biotinylated peptide substrate (e.g., a derivative of STAT1).[12]

Inhibitor: Flonoltinib maleate, serially diluted in DMSO.

Reagents: Adenosine triphosphate (ATP), assay buffer (e.g., 50 mM Tris pH 7.8, 100 mM

NaCl, 5 mM DTT, 0.01% BSA), stop solution (EDTA), and HTRF detection reagents

(Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC).[12]

Equipment: Microplate reader capable of HTRF detection.

Methodology:

Reaction Setup: The kinase reaction is performed in a 384-well microplate. Each well

contains the specific JAK enzyme, the biotinylated peptide substrate, and a specific

concentration of Flonoltinib (or DMSO for control).

Initiation: The kinase reaction is initiated by adding a solution of ATP to each well. The final

ATP concentration is typically kept near its Michaelis-Menten constant (Km) for the specific

kinase.

Incubation: The plate is incubated at room temperature for a defined period (e.g., 60

minutes) to allow for substrate phosphorylation.[12]
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Termination: The enzymatic reaction is stopped by adding a solution containing EDTA, which

chelates the Mg2+ ions necessary for kinase activity.[12]

Detection: The HTRF detection reagents are added. The streptavidin-conjugated acceptor

(e.g., APC) binds to the biotinylated peptide, while the europium-labeled antibody binds only

to the phosphorylated tyrosine residues on the substrate.

Signal Measurement: After a final incubation period (e.g., 40 minutes) to allow for antibody

binding, the plate is read on an HTRF-compatible microplate reader.[12] When the substrate

is phosphorylated, the donor (Europium) and acceptor (APC) are brought into close

proximity, generating a FRET signal.

Data Analysis: The HTRF signal is proportional to the extent of kinase activity. The

percentage of inhibition is calculated for each Flonoltinib concentration relative to the DMSO

control. The IC50 value is determined by fitting the resulting dose-response curve to a four-

parameter logistic equation.

Visualizations: Signaling Pathway and Experimental
Workflow
Diagrams created with Graphviz provide a clear visual representation of complex biological and

experimental processes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Flonoltinib Maleate: A Technical Profile of JAK Family
Kinase Selectivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13838645#flonoltinib-maleate-selectivity-profile-for-
jak-family-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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